![molecular formula C14H15N5S2 B1293032 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 1030433-55-6](/img/structure/B1293032.png)

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

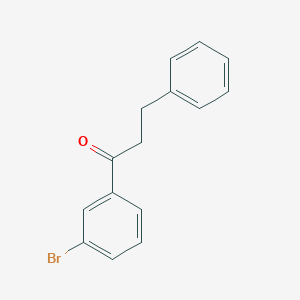

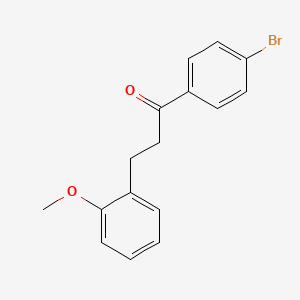

The compound "5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several interesting structural motifs, including a thieno[2,3-b]pyridine moiety, a 1,2,4-triazole ring, and a thiol group. These structural features are commonly found in compounds with potential pharmacological activities, and their synthesis often involves multi-step reactions that can include cyclization, acylation, and alkylation processes.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines involves cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides . Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starts from an amino ester and proceeds through the formation of a thiourea derivative followed by cyclization . These methods highlight the importance of cyclization reactions in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar geometry around the triazole and thienopyridine moieties due to the conjugation of the π-electrons. This planarity can be crucial for the interaction of such molecules with biological targets. The presence of the thiol group suggests potential for further chemical modifications or involvement in redox reactions.

Chemical Reactions Analysis

The thiol group in the compound is a reactive functional group that can participate in various chemical reactions. For example, thiol groups can undergo oxidation to form disulfides or can act as nucleophiles in alkylation reactions . The amino group in the thieno[2,3-b]pyridine moiety could also be involved in reactions such as acylation to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure and functional groups. The presence of both amine and thiol groups could lead to intermolecular hydrogen bonding, impacting the compound's solubility and melting point. The aromatic nature of the thienopyridine and triazole rings would contribute to the compound's UV absorption properties, which could be useful in spectroscopic characterization methods.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

1,2,4-triazole derivatives, including compounds with structures similar to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol, are noted for their reactivity due to the presence of a thiogroup. These compounds are compared to biogenic amino acids like cysteine for their SH-group, indicating their potential in antioxidant and antiradical activities. The synthesis and pharmacological activities of such derivatives have been explored, showing new opportunities for chemical transformations and applications in various fields, including medicinal chemistry and agriculture (Kaplaushenko, 2019).

Biological Activities

The triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities are attributed to the structural versatility of triazole compounds, allowing for various chemical modifications and interactions with biological targets. The synthesis of biologically active 1,2,4-triazoles and their derivatives has been a promising direction of research, with many studies highlighting their potential in addressing a range of health issues (Ohloblina, 2022).

Applications in Organic Synthesis

Triazole derivatives are also significant in the fine organic synthesis industry, serving as raw materials for the production of pharmaceuticals, dyes, high-energy materials, and more. Their utility extends to the production of analytical and flotation reagents, as well as heat-resistant polymers and products with fluorescent properties, showcasing the wide-ranging industrial applications of these compounds (Nazarov et al., 2021).

Synthetic Methodologies

Research into the synthesis of 1,2,4-triazole derivatives, including those with phosphorylated groups, highlights the development of novel methodologies for creating these compounds. The use of microwave-assisted synthesis and eco-friendly procedures has been explored to improve efficiency and sustainability in the production of triazole-based compounds, indicating ongoing advancements in synthetic chemistry approaches to these substances (Sakhuja et al., 2012; de Souza et al., 2019).

Propiedades

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQOBXSQPDXHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)